4'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone
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Overview
Description
4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 4’-chloromethyl-2-trifluoromethylbenzophenone with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the pyrrolidine group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives with carboxylic acid or ketone functional groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methyl-2-trifluoromethylbenzophenone
- 4’-Piperidinomethyl-2-trifluoromethylbenzophenone
- 4’-Morpholinomethyl-2-trifluoromethylbenzophenone
Uniqueness
4’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-6-2-1-5-16(17)18(24)15-9-7-14(8-10-15)13-23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUADOJBUEIFHMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642757 |
Source
|
Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-65-3 |
Source
|
Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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